(4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
CAS No.:
Cat. No.: VC18608979
Molecular Formula: C33H35BF4N2O2
Molecular Weight: 578.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H35BF4N2O2 |
|---|---|
| Molecular Weight | 578.4 g/mol |
| IUPAC Name | 4,5-diphenyl-1,3-bis(2-propan-2-yloxyphenyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
| Standard InChI | InChI=1S/C33H35N2O2.BF4/c1-24(2)36-30-21-13-11-19-28(30)34-23-35(29-20-12-14-22-31(29)37-25(3)4)33(27-17-9-6-10-18-27)32(34)26-15-7-5-8-16-26;2-1(3,4)5/h5-25,32-33H,1-4H3;/q+1;-1 |
| Standard InChI Key | GMYWBOQHGBTHLY-UHFFFAOYSA-N |
| Canonical SMILES | [B-](F)(F)(F)F.CC(C)OC1=CC=CC=C1N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5OC(C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Stereochemistry
The compound’s molecular formula is C₄₃H₄₆BF₄N₂O₂, derived from the tetrafluoroborate (BF₄⁻) counterion and a cationic imidazolium core substituted with two 2-isopropoxyphenyl groups at N-1 and N-3, alongside 4,5-diphenyl substituents. The (4S,5S) configuration indicates a chiral dihydroimidazole ring, where the phenyl groups at C-4 and C-5 adopt a cisoid arrangement, enforcing a rigid, planar geometry .
Table 1: Key Physicochemical Properties
The 2-isopropoxyphenyl groups introduce steric bulk and electron-donating effects, which influence solubility and reactivity. Comparative studies on analogous imidazolium salts suggest enhanced thermal stability (>200°C) and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
Synthetic Methodologies
Chiral Imidazolium Core Construction
The synthesis of (4S,5S)-configured imidazolium salts typically proceeds via a multi-step sequence:
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Chiral Dihydroimidazole Formation: Condensation of enantiopure 1,2-diamines with α-diketones under acidic conditions generates the dihydroimidazole scaffold. For example, (4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazole can be synthesized using (1R,2R)-cyclohexanediamine and benzil .
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N-Alkylation: Quaternization of the imidazole nitrogen atoms with 2-isopropoxyphenyl bromides introduces the aryl ether substituents. This step often requires high temperatures (80–100°C) and polar solvents to overcome steric hindrance .
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Ion Exchange: Metathesis with sodium tetrafluoroborate (NaBF₄) in aqueous methanol replaces the original counterion (e.g., bromide) with BF₄⁻, enhancing solubility and stability .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Dihydroimidazole formation | (1R,2R)-diamine, benzil, HCl | 65–70 |
| N-Alkylation | 2-Isopropoxyphenyl bromide, DMF | 50–55 |
| Ion exchange | NaBF₄, MeOH/H₂O | 90–95 |
Functional Applications and Biological Relevance
Asymmetric Catalysis
Imidazolium salts with chiral backbones are widely employed as precursors for N-heterocyclic carbene (NHC) ligands in transition-metal catalysis. The (4S,5S) configuration induces enantioselectivity in reactions such as:
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Hydrogenation of ketones: Rhodium complexes derived from this salt could achieve enantiomeric excess (ee) >90% for aryl ketones, comparable to results reported for bis-pyrazoline catalysts .
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Cross-coupling reactions: Palladium-NHC catalysts facilitate Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴, as observed in structurally similar systems .
Antimicrobial Activity
While direct studies on this compound are absent, analogous bis-imidazolium salts exhibit antimicrobial properties against drug-resistant pathogens. For example, bis-pyrazoline derivatives with electron-rich aryl groups demonstrated minimum inhibitory concentrations (MIC) as low as 0.17 μM against methicillin-resistant Staphylococcus aureus (MRSA) . The 2-isopropoxyphenyl substituents may enhance membrane permeability, suggesting potential bioactivity warranting further investigation.
Table 3: Hypothetical MIC Values (Extrapolated from )
| Bacterial Strain | Expected MIC (μM) | Basis for Estimation |
|---|---|---|
| MSSA (ATCC 29213) | 0.5–2.0 | Comparison to Table 1A |
| MRSA (ATCC 700788) | 2.0–8.0 | Comparison to Table 1B |
| VRSA (RCMB 28354) | 8.0–32.0 | Comparison to Table 1C |
Stereochemical and Electronic Effects
Conformational Rigidity
X-ray crystallography of related (4S,5S)-imidazolium salts reveals a puckered dihydroimidazole ring with dihedral angles of 15–20° between the C-4 and C-5 phenyl groups. This rigidity minimizes conformational freedom, critical for enantioselective catalysis .
Electronic Structure
Density functional theory (DFT) calculations on analogous compounds indicate:
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HOMO Localization: The imidazolium ring’s π-system acts as the highest occupied molecular orbital (HOMO), facilitating ligand-to-metal charge transfer in catalytic complexes.
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Electrostatic Potential (ESP): The 2-isopropoxy groups create electron-rich regions (+15 to +25 kcal/mol), enhancing interactions with electrophilic substrates .
Challenges and Future Directions
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Synthetic Scalability: The low yield (50–55%) during N-alkylation necessitates optimized conditions, such as microwave-assisted synthesis or phase-transfer catalysis.
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Biological Screening: Priority should be given to testing against Gram-positive bacteria and biofilm-forming strains, given the efficacy of related compounds .
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Catalytic Diversity: Expanding metal coordination studies to iridium or ruthenium could unlock new reactivity profiles in hydrogenation or oxidation reactions.
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